molecular formula C8H4F8N2O2 B3011506 1-methyl-3-(pentafluoroethyl)-4-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid CAS No. 1226890-61-4

1-methyl-3-(pentafluoroethyl)-4-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B3011506
CAS No.: 1226890-61-4
M. Wt: 312.119
InChI Key: NQACFNIHDULWSY-UHFFFAOYSA-N
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Description

1-methyl-3-(pentafluoroethyl)-4-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a useful research compound. Its molecular formula is C8H4F8N2O2 and its molecular weight is 312.119. The purity is usually 95%.
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Biological Activity

1-Methyl-3-(pentafluoroethyl)-4-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid, also referred to as Tigolaner related compound, is a fluorinated pyrazole derivative that has garnered attention for its potential biological activities. This compound is characterized by a unique molecular structure that includes multiple fluorine atoms, which can significantly influence its reactivity and interaction with biological systems.

  • Molecular Formula : C7H3F9N2
  • Molecular Weight : 286.1 g/mol
  • CAS Number : 104315-28-8

This compound's high fluorine content contributes to its lipophilicity and stability, making it a candidate for various biological applications, particularly in agriculture and pharmaceuticals.

Biological Activity Overview

Research indicates that pyrazole derivatives, including this compound, exhibit a range of biological activities. These include:

  • Antifungal Activity : Certain derivatives of pyrazole have been shown to possess moderate antifungal properties against various phytopathogenic fungi. For instance, studies have demonstrated that compounds similar in structure to this compound can inhibit the growth of fungi such as Gibberella zeae and Fusarium oxysporum at concentrations exceeding those of commercial fungicides like carboxin and boscalid .
  • Insecticidal Properties : Pyrazole derivatives are also being explored for their insecticidal properties. The specific compound has been linked to the development of agrochemicals aimed at pest control, leveraging its unique structural features to enhance efficacy against target pests .

Antifungal Studies

A study involving a series of N-substituted pyridinyl derivatives of pyrazoles showed promising antifungal activity. Compounds similar to this compound demonstrated over 50% inhibition against Gibberella zeae at a concentration of 100 µg/mL . This suggests that the structural attributes of this compound may enhance its antifungal potential.

Insecticidal Efficacy

Research has indicated that the synthesis of fluorinated pyrazoles can lead to compounds with significant insecticidal activity. The presence of trifluoromethyl and pentafluoroethyl groups appears to play a critical role in enhancing the biological activity of these compounds against various insect pests. For example, the efficacy of these compounds was compared with known insecticides, showing superior performance in some cases .

Data Table: Biological Activities of Related Pyrazole Compounds

Compound NameActivity TypeTarget OrganismInhibition (%) at 100 µg/mLReference
N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl...AntifungalGibberella zeae>50%
Tigolaner (related)InsecticidalVarious insect pestsVariable
3,5-bis(trifluoromethyl)-1H-pyrazoleAntifungalFusarium oxysporumModerate

Properties

IUPAC Name

2-methyl-5-(1,1,2,2,2-pentafluoroethyl)-4-(trifluoromethyl)pyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F8N2O2/c1-18-3(5(19)20)2(7(11,12)13)4(17-18)6(9,10)8(14,15)16/h1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQACFNIHDULWSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(C(F)(F)F)(F)F)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

11.0 g (37.5 mmol) of 5-cyano-1-methyl-3-pentafluoroethyl-4-trifluoromethyl-1H-pyrazole, 22 ml of 50% strength sodium hydroxide solution and 7.0 ml of distilled water are heated in an oil bath until the solid has dissolved. The reaction mixture is then stirred overnight (oil bath temperature 100° C.). After cooling, the reaction mixture is poured onto a mixture of 150 ml of concentrated hydrochloric acid and 150 ml of ice. The mixture is afterstirred for 30 minutes and the solid is filtered off. The solid is washed with a small amount of water and then dried in an oil pump vacuum. This gives 11.2 g (95%) of 1-methyl-3-pentafluoroethyl-4-trifluoromethyl-1H-pyrazole-5-carboxylic acid as a white solid.00
Quantity
11 g
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
150 mL
Type
reactant
Reaction Step Two

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